phycobiliviolin
Description
Properties
CAS No. |
124861-40-1 |
|---|---|
Molecular Formula |
C33H49N13O13 |
Synonyms |
phycobiliviolin |
Origin of Product |
United States |
Ii. Biosynthesis and Metabolic Pathways of Phycobiliviolin
Precursor Molecule Derivation: Heme Metabolism
The biosynthesis of phycobilins, including phycobiliviolin, begins with the breakdown of heme encyclopedia.pubresearchgate.netnih.gov. Heme serves as the central precursor molecule for all bilin biosynthesis pathways encyclopedia.pubresearchgate.net.
Enzymatic Conversion of Heme to Biliverdin (B22007) IXα via Heme Oxygenase
The first committed step in the degradation of heme is its conversion to biliverdin IXα. This crucial reaction is catalyzed by the enzyme heme oxygenase (HO) researchgate.netnih.govnih.govnih.govahajournals.orguniprot.orgresearchgate.netebi.ac.ukmonarchinitiative.orgpnas.org. Heme oxygenase catalyzes the oxidative cleavage of the porphyrin ring of heme at the alpha-methene bridge carbon uniprot.orgresearchgate.net. This process requires molecular oxygen and reducing equivalents, typically supplied by NADPH:cytochrome P-450 reductase researchgate.net. The reaction yields equimolar amounts of biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺) nih.govnih.govahajournals.orguniprot.orgresearchgate.net. Biliverdin IXα is a green tetrapyrrolic bile pigment wikipedia.orgnih.gov.
Data related to the initial conversion step:
| Reactant | Enzyme | Products |
|---|
Bilin Reductase Mediated Transformations
Following the formation of biliverdin IXα, a series of reduction steps, primarily mediated by bilin reductases, leads to the formation of various phycobilins, including phycocyanobilin, a direct precursor to this compound researchgate.netacs.org.
Conversion of Biliverdin IXα to Phycocyanobilin
Phycocyanobilin (PCB) is a blue phycobilin (B1239373) that serves as a precursor to this compound nih.govnih.govwikipedia.org. The conversion of biliverdin IXα to phycocyanobilin is catalyzed by a specific FDBR known as phycocyanobilin:ferredoxin oxidoreductase (PcyA) researchgate.netnih.govebi.ac.ukmonarchinitiative.orgpnas.orgacs.org. This enzyme catalyzes a four-electron reduction of biliverdin IXα pnas.orgexpasy.org. The reaction proceeds through a two-step process, involving the sequential reduction of double bonds in the D-ring and the A-ring of biliverdin IXα pnas.orgacs.org. An isolatable intermediate, 18¹,18²-dihydrobiliverdin, is formed during this conversion acs.orgexpasy.org.
Data related to the conversion of biliverdin IXα to phycocyanobilin:
| Reactant | Enzyme | Product | Electron Source | Intermediate |
|---|
Isomerization and Terminal Steps in this compound Formation
The final step in the biosynthesis of this compound involves the modification of phycocyanobilin.
Enzymatic Isomerization of Phycocyanobilin to this compound
This compound (also referred to as phycoviolobilin) is an isomer of phycocyanobilin nih.govpsu.edu. The conversion of phycocyanobilin to this compound involves an enzymatic isomerization process nih.govpsu.edu. This reaction is catalyzed by a heterodimeric lyase/isomerase enzyme complex, specifically PecE and PecF, which are encoded by genes within the phycoerythrocyanin operon in cyanobacteria nih.govpsu.eduasm.orgnih.govdntb.gov.ua.
The PecE/PecF complex not only catalyzes the isomerization of phycocyanobilin but also facilitates its covalent attachment to the apo-phycoerythrocyanin alpha subunit nih.govpsu.edunih.govdntb.gov.ua. Research suggests that a specific motif within PecE/F is critical for the isomerase activity, potentially involving a nucleophilic addition that induces the isomerization of phycocyanobilin to this compound nih.gov.
Data related to the isomerization of phycocyanobilin to this compound:
| Reactant | Enzyme Complex | Product |
|---|
In Vivo and In Vitro Reconstitution of this compound Biosynthesis Pathways
The biosynthesis pathway of this compound has been successfully reconstituted both in vivo and in vitro to understand the enzymatic steps and requirements. In vitro studies have shown that incubating recombinant apo-PecA with phycocyanobilin in the presence of both PecE and PecF leads to the formation of holo-PecA carrying the this compound chromophore. nih.govasm.org This confirms that PecE and PecF together catalyze both the addition of PCB to apo-PecA and its isomerization to PVB. nih.govasm.org
Reconstitution in vivo, particularly in heterologous hosts, has been a powerful tool for studying the entire pathway.
Heterologous Expression Systems for Pathway Elucidation (e.g., Escherichia coli)
Escherichia coli has been widely used as a heterologous expression system to reconstitute and study the biosynthesis of phycobiliproteins, including those containing this compound. nih.govasm.orgpnas.orgdntb.gov.uaasm.orgmdpi.comresearchgate.netresearchgate.net By introducing the necessary genes from cyanobacteria into E. coli, researchers have been able to recreate the enzymatic cascade leading to the formation of holo-phycobiliproteins. nih.govasm.orgpnas.org
A common approach involves using dual-plasmid systems in E. coli. One plasmid typically carries the genes for the enzymes responsible for converting endogenous heme to phycocyanobilin, namely heme oxygenase (Ho1) and phycocyanobilin:ferredoxin oxidoreductase (PcyA). nih.govasm.orgpnas.orgmdpi.com The second plasmid carries the gene for the apophycobiliprotein subunit (e.g., pecA for the α-subunit of phycoerythrocyanin) and the genes encoding the relevant bilin lyase/isomerase (e.g., pecE and pecF). nih.govasm.orgdntb.gov.ua
Upon induction of gene expression in these engineered E. coli strains, the bacteria can utilize their endogenous heme pool to produce phycocyanobilin, which is then covalently attached to the expressed apoprotein by the co-expressed lyase/isomerase. nih.govasm.orgdntb.gov.ua This system has been successfully used to produce holo-PecA with spectroscopic properties similar to the native protein found in cyanobacteria. nih.govasm.orgdntb.gov.ua Studies have shown that in the absence of PecE and PecF, significant bilin addition to apo-PecA does not occur in E. coli, highlighting the crucial role of these enzymes in the process. nih.govasm.orgdntb.gov.ua
Heterologous expression in E. coli has facilitated detailed research findings, including:
Confirmation of the function of specific lyases and lyase-isomerases like PecE/F. nih.govasm.orgdntb.gov.ua
Analysis of the efficiency of chromophore attachment. asm.org
Investigation of the specificity of different bilin lyases for various apoprotein subunits and chromophore binding sites. asm.org
Production of significant quantities of chromophorylated phycobiliproteins for further study and potential applications. asm.orgmdpi.com
Table 2: Example of a Heterologous Expression System in E. coli for Holo-PecA Production
| Plasmid | Genes Expressed (from Synechocystis sp. PCC6803 or Anabaena sp. PCC7120) | Function | Reference |
| Plasmid 1 | hox1 (Heme oxygenase 1), pcyA (Phycocyanobilin:ferredoxin oxidoreductase) | Converts heme to phycocyanobilin | nih.govasm.orgpnas.org |
| Plasmid 2 | pecA (Apo-phycoerythrocyanin α subunit), pecE, pecF (PecE/F lyase-isomerase) | Provides apoprotein and catalyzes PCB attachment and isomerization to PVB | nih.govasm.orgdntb.gov.ua |
| Host Strain | Escherichia coli | Provides cellular machinery and heme precursor | nih.govasm.orgpnas.orgdntb.gov.ua |
This heterologous expression approach in E. coli has been instrumental in dissecting the this compound biosynthesis pathway and characterizing the enzymes involved.
Iii. Structural Biology and Protein Linkages of Phycobiliviolin
Covalent Attachment to Phycobiliproteins
Phycobiliviolin, like other phycobilins, is covalently attached to phycobiliproteins through stable thioether bonds. encyclopedia.pubnih.govnih.govgoogle.comnih.govresearchgate.netnih.govresearchgate.net This post-translational modification is essential for anchoring the chromophore to the protein backbone, ensuring its correct positioning for light capture and energy transfer. ontosight.aigoogle.com
Thioether Bond Formation with Cysteine Residues
The covalent linkage between this compound and phycobiliproteins occurs specifically through the sulfur atom of cysteine residues within the protein sequence. ontosight.aigoogle.comnih.govresearchgate.netnih.govresearchgate.net This forms a thioether bond, a stable linkage that is resistant to denaturation and crucial for the long-term stability of the chromophore-protein complex. nih.govresearchgate.net The formation of this bond is typically catalyzed by specific enzymes called bilin lyases. ontosight.ainih.govnih.govnih.govebi.ac.ukuno.edunih.govnih.gov In the case of this compound attachment to the alpha-subunit of phycoerythrocyanin (PecA), the heterodimeric lyase PecE/PecF is involved. ebi.ac.ukpsu.eduresearchgate.net This enzyme not only catalyzes the covalent attachment of phycocyanobilin (PCB) to apo-PecA but also facilitates its isomerization to this compound, highlighting a dual lyase and isomerase activity. ebi.ac.ukpsu.edu
Specificity of S-Phycobiliviolin-L-Cysteine Linkage
The attachment of this compound to cysteine residues exhibits a high degree of specificity, mediated by the action of bilin lyases. ontosight.ainih.govnih.govebi.ac.uknih.govnih.gov While some bilin lyases show broad substrate specificity, others are highly specific for particular phycobilins and cysteine attachment sites. nih.govbiorxiv.org The S-phycobiliviolin-L-cysteine linkage refers to the specific covalent bond formed between the this compound chromophore and an L-cysteine residue in the protein. ontosight.ai This specificity ensures that PVB is directed to the correct binding site on the target phycobiliprotein subunit, which is crucial for the proper assembly and function of the light-harvesting complex. ontosight.ai Research has shown that different lyases are responsible for attaching various phycobilins to specific cysteine residues at conserved positions, such as Cys-84 and Cys-155, found in phycobiliprotein subunits. nih.govnih.govnih.govnih.gov
This compound Integration within Phycobiliprotein Subunits
This compound is not randomly distributed within phycobiliproteins but is integrated at specific locations on particular subunits. This precise positioning is fundamental to the energy transfer pathway within the phycobilisome.
Localization on Alpha-Subunits of Phycoerythrocyanin (PEC)
A key location for this compound attachment is on the alpha-subunit of phycoerythrocyanin (PecA). nih.govpsu.eduresearchgate.netwikipedia.org Phycoerythrocyanin is a phycobiliprotein found in certain cyanobacteria and serves as a light-harvesting component. researchgate.netwikipedia.org The PecA subunit specifically carries a this compound chromophore, typically at cysteine 84 (αCys84). psu.eduwikipedia.org This contrasts with the beta-subunit of PEC (PecB), which primarily carries phycocyanobilin chromophores. psu.eduwikipedia.org The presence of PVB on the alpha-subunit of PEC contributes to its unique spectral properties, allowing it to absorb light in a specific wavelength range (around 568 nm or 575 nm) that complements the absorption of other phycobiliproteins. encyclopedia.pubnih.govwikipedia.org
Association with Specific Subparticles of Phycocyanin
While this compound is characteristic of phycoerythrocyanin, studies on certain cyanobacteria, such as Spirulina platensis, have indicated the association of a this compound-type chromophore within phycocyanin. nih.govacs.orgresearchgate.netresearchgate.net Research on purified phycocyanin from Spirulina platensis revealed that this this compound-type chromophore was associated with specific subparticles of phycocyanin, particularly the lowest density subparticle. nih.govacs.orgresearchgate.netresearchgate.net Absorption spectral analysis of the alpha and beta subunits of phycocyanin from this organism further indicated that the this compound-type chromophore was attached to the alpha subunit (CpcA), but not the beta subunit (CpcB). nih.govacs.orgresearchgate.netresearchgate.net This suggests that while phycocyanobilin is the primary chromophore in phycocyanin, variations in chromophore composition, including the presence of a this compound-type molecule on the alpha subunit, can occur depending on the organism and environmental conditions, such as light quality. nih.govacs.orgresearchgate.netmdpi.com
Here is a table summarizing the chromophore attachment sites on the alpha and beta subunits of C-Phycocyanin and Phycoerythrocyanin:
| Phycobiliprotein | Subunit | Cysteine Residue | Attached Chromophore(s) |
| C-Phycocyanin (C-PC) | Alpha (α) | Cys84 | Phycocyanobilin (PCB) |
| Beta (β) | Cys84 | Phycocyanobilin (PCB) | |
| Beta (β) | Cys155 | Phycocyanobilin (PCB) | |
| Phycoerythrocyanin (PEC) | Alpha (α) | Cys84 | This compound (PVB) |
| Beta (β) | Cys82 | Phycocyanobilin (PCB) | |
| Beta (β) | Cys155 | Phycocyanobilin (PCB) |
Conformational Dynamics of this compound in Protein Environments
The conformational dynamics of this compound within its protein environment, primarily in phycobiliproteins like phycoerythrocyanin (PEC), are crucial for its function, particularly in processes like light harvesting and photoprotection. Phycobilins are covalently bound to specific cysteine residues in the apoprotein via thioether bonds, and these interactions, along with non-covalent forces, modulate the chromophore's conformation and dynamics. nih.govnih.gov
Research indicates that the protein environment restricts the flexibility of the phycobilin (B1239373) chromophore. For instance, methylation of a specific asparagine residue (Asn72) in the β subunit of phycocyanin has been shown to restrict the conformational flexibility of the nearby Cys82 chromophore, leading to a more rigid and extended conformation. excli.deexcli.de This conformational change is associated with increased photosynthetic efficiency by reducing unwanted excited state reactions. excli.deexcli.de
Studies on phycoerythrocyanin, which contains this compound, have revealed that the this compound chromophore is photo-reactive and can undergo Z/E isomerization involving rotation around a methine bridge (specifically, the 15Z to 15E isomerization involving rotation of pyrrole-ring D). researchgate.netuni-muenchen.denih.gov This isomerization is influenced by the protein environment, and local protein flexibility is considered a prerequisite for this reversible conformational change. nih.gov
Femtosecond transient absorption studies on PEC have provided insights into the ultrafast excited state dynamics of the this compound chromophore. Upon excitation, rapid decay and energy transfer processes occur within femtoseconds to picoseconds, highlighting the dynamic interplay between the chromophore and the protein matrix. researchgate.net The phycoviolobilin chromophore in the α-subunit of PEC has been observed to adopt different geometries characterized by distinct fluorescence lifetimes, suggesting the existence of multiple conformational substates within the protein environment. researchgate.net
The conformational dynamics of proteins, including those binding phycobilins, can be influenced by the intracellular environment and interactions with surrounding macromolecules. nih.govscu.edu.au These interactions can affect protein flexibility and, consequently, the dynamics of the bound chromophore. nih.gov
Detailed research findings on the conformational dynamics of this compound often involve advanced spectroscopic techniques and structural analyses. While specific quantitative data tables solely focused on this compound's conformational dynamics across various protein environments are not extensively detailed in the provided search results, the research consistently points to the protein's significant role in modulating the chromophore's flexibility, isomerization, and excited-state dynamics.
Based on the research findings, a conceptual representation of how protein environment influences this compound conformation and dynamics can be illustrated.
Conceptual Data Representation: Influence of Protein Environment on this compound
| Protein Environment/Modification | Observed Effect on this compound/Chromophore | Associated Phenomenon | Research Method/Observation |
| Native Phycobiliprotein Binding | Restricted flexibility compared to free bilin | Optimized light harvesting | Spectroscopic studies, structural analysis nih.gov |
| Methylation of nearby residue (e.g., Asn72 in PC) | Increased rigidity, extended conformation | Enhanced photosynthetic efficiency | Mutagenesis, spectroscopic analysis excli.deexcli.de |
| Protein pocket interactions | Modulation of Z/E isomerization | Photoreactivity, energy transfer | Spectroscopic techniques, structural studies researchgate.netuni-muenchen.denih.gov |
| Different protein geometries (within PEC α-subunit) | Multiple fluorescence lifetimes, conformational substates | Varied excited-state dynamics | Femtosecond transient absorption, fluorescence spectroscopy researchgate.net |
Further studies utilizing techniques such as time-resolved macromolecular crystallography and advanced NMR spectroscopy are expected to provide more detailed insights into the exact mechanisms of this compound photoactivity and the intricate protein involvement in its conformational dynamics. nih.govleibniz-fmp.denih.gov
Iv. Functional Roles and Mechanisms of Phycobiliviolin in Biological Systems
Phycobiliviolin in Phycobilisome (PBS) Architecture and Function
Positional and Orientational Significance within PBS Rods and Cores
Phycobilisomes typically consist of a core made of allophycocyanin (AP), from which rods extend outwards, primarily composed of phycocyanin (PC) and, in some cases, phycoerythrin (PE) or phycoerythrocyanin (PEC). wikipedia.orgresearchgate.net this compound is associated with specific phycobiliproteins, such as the alpha subunit of phycoerythrocyanin (PEC). researchgate.netresearchgate.net The precise location and orientation of this compound within the PBS structure are crucial for facilitating efficient energy transfer. Linker proteins play a vital role in the assembly and organization of phycobiliproteins within the PBS, influencing the orientation of the chromophores and thereby affecting the energy transfer pathways. researchgate.net
Excitation Energy Absorption and Transfer Dynamics
The energy absorbed by this compound and other phycobilins within the PBS is transferred through a highly efficient process to the photosynthetic reaction centers. This transfer occurs in a directed manner, following a gradient of decreasing energy levels from the peripherally located chromophores to the core and finally to chlorophyll (B73375) a in the thylakoid membrane. wikipedia.orgresearchgate.net
Unidirectional Energy Transfer Pathways within Phycobilisomes
Energy transfer within the phycobilisome is largely unidirectional, moving from higher-energy chromophores located in the outer regions (like those in phycoerythrin and phycocyanin) towards lower-energy chromophores in the core (allophycocyanin). wikipedia.orgresearchgate.netnih.gov This creates an energetic funnel that directs excitation energy towards the base of the phycobilisome, where it is coupled to the photosynthetic reaction centers. nih.gov this compound, depending on its specific protein environment within a phycobiliprotein like PEC, would absorb light at a characteristic wavelength and transfer this energy to adjacent chromophores with slightly lower energy levels.
Inter-Chromophore and Inter-Phycobiliprotein Energy Transfer Mechanisms
Energy transfer within the phycobilisome occurs through Förster Resonance Energy Transfer (FRET), a mechanism that relies on the proximity and favorable orientation of donor and acceptor chromophores. numberanalytics.com Excitation energy is transferred between individual phycobilin (B1239373) chromophores within a single phycobiliprotein and then between chromophores located on different, but interacting, phycobiliproteins. nih.gov The arrangement of phycobiliproteins and the specific positioning of their attached phycobilins, including this compound, are precisely organized by linker proteins to ensure efficient energy transfer along the rods and into the core. researchgate.netnih.gov Research findings using techniques like time-resolved fluorescence spectroscopy have helped elucidate the dynamics and timescales of these energy transfer processes within the PBS. mdpi.comspectroscopyonline.com For example, studies have identified fast energy transfer components within the PBS, highlighting the efficiency of this process. mdpi.comspectroscopyonline.com
Modulation of Absorption and Emission Properties of Phycobiliproteins
Phycobiliproteins are characterized by distinct absorption and emission spectra, which are determined by the types and arrangements of the phycobilin chromophores attached to their protein subunits mdpi.comnih.govmdpi.com. This compound, as one of these chromophores, plays a role in shaping the spectral properties of the phycobiliproteins in which it is incorporated. The specific chemical structure and the protein environment surrounding the this compound molecule influence its light absorption and fluorescence characteristics nih.gov. The system of conjugated double bonds within each phycobilin contributes to its spectroscopic properties; a greater number of conjugated double bonds generally shifts the absorption maximum towards the red end of the spectrum nih.gov. This compound has eight conjugated double bonds nih.gov.
The precise combination of different phycobilins, including this compound, within a phycobiliprotein dictates its unique spectral identity nih.gov. This allows phycobiliproteins to absorb light across a broad range of the visible spectrum, typically between 450 and 650 nm nih.govmdpi.com. The energy absorbed by these chromophores is then efficiently transferred through the phycobilisome to the photosynthetic reaction centers nih.govontosight.ai.
Role in Tuning Spectral Ranges for Specific Light Environments
The presence and relative abundance of different phycobilins, including this compound, enable photosynthetic organisms to tune their light-harvesting capabilities to match the specific light environments they inhabit ontosight.ainih.gov. Different aquatic environments, for example, have varying spectral characteristics due to the absorption and scattering of light by water and dissolved substances biorxiv.org. Coastal waters may be richer in green light, while open oceans are often dominated by blue light biorxiv.org.
This compound Involvement in Complementary Chromatic Adaptation Research
Complementary chromatic adaptation (CCA) is a photomorphogenetic process observed in many cyanobacteria and some other algae that allows them to alter the composition of their phycobilisomes in response to changes in light quality nih.govnih.gov. This adaptation ensures that the organism can efficiently harvest the most available wavelengths of light in its environment nih.govresearchgate.net. While the most dramatic examples of CCA involve shifts in the ratios of phycocyanin (absorbing red light) and phycoerythrin (absorbing green light), research into the mechanisms of CCA also considers the roles of other phycobilins, including this compound, in fine-tuning the light-harvesting apparatus nih.gov.
Studies on CCA investigate how organisms sense different wavelengths of light and the regulatory pathways that control the synthesis of specific phycobiliproteins and their associated chromophores nih.gov. The presence or absence of this compound in certain phycobiliproteins, and changes in its abundance under different light regimes, are areas of research within the context of CCA acs.org. For instance, some studies have indicated an enhancement of this compound-type chromophores under specific light conditions, suggesting its involvement in the adaptive response to light quality acs.org. Understanding the precise role of this compound in CCA contributes to a comprehensive picture of how these organisms optimize photosynthesis in dynamic light environments nih.govresearchgate.net. Research findings in this area often involve analyzing the pigment composition of organisms grown under different light spectra and investigating the genetic and biochemical mechanisms that regulate phycobilin synthesis and attachment to apoproteins nih.govacs.org.
Table 1: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 91820008 |
| Phycocyanobilin | 5288007, 5280816, 6438349, 20055378, 46224546, 91666418, 155802110 |
| Phycoerythrobilin (B231632) | 11953875, 193526, 5460416 |
| Phycourobilin (B1239017) | 5289229 |
Data Table 1: Absorption Maxima of Major Phycobiliproteins and Conjugated Double Bonds in their Chromophores
| Phycobiliprotein | Main Chromophores Present | Absorption Maxima (nm) | Number of Conjugated Double Bonds in Chromophore Examples |
| Phycoerythrin | PEB, PUB | 490-570 nih.gov, ~565 mdpi.com | PEB: 6 nih.gov, PUB: 5 nih.gov |
| Phycocyanin | PCB | 610-620 nih.gov, ~615 mdpi.com | PCB: 9 nih.gov |
| Allophycocyanin | PCB | 650-655 nih.gov, ~650 mdpi.com | PCB: 9 nih.gov |
| Phycoerythrocyanin | PCB, this compound (?) | 560-600 nih.gov | This compound: 8 nih.gov |
Note: The presence of this compound in phycoerythrocyanin is indicated in some literature, contributing to its spectral properties.
Data Table 2: Examples of Light Quality Impact on Pigmentation in Cyanobacteria
| Organism | Growth Light Condition | Dominant Phycobiliprotein(s) | Observed Color of Organism/Extract | Reference |
| Certain Cyanobacteria | Red Light | Phycocyanin | Blue-green | nih.gov |
| Certain Cyanobacteria | Green Light | Phycoerythrin | Red | nih.gov |
| Lyngbya sp. A09DM | White Light | Mixed PC and PE | Not specified | nih.gov |
| Lyngbya sp. A09DM | Red Light | Dominance of Phycocyanin | Blue-green crude extract | nih.gov |
| Oscillatoria sp. OSCI_UFPS001 | Green Light | Enhanced this compound-type chromophore | Not specified | acs.org |
Note: Data compiled from multiple sources illustrating the principle of complementary chromatic adaptation.
V. Molecular Genetics and Evolutionary Dynamics of Phycobiliviolin
Genetic Basis of Phycobiliviolin Biosynthesis and Assembly
The biosynthesis of this compound, like other phycobilins, is a complex enzymatic process. It originates from the breakdown of heme, yielding biliverdin (B22007) IXα, which then undergoes a series of reduction and isomerization steps catalyzed by specific enzymes. The attachment of the this compound chromophore to its cognate phycobiliprotein is also a genetically controlled process mediated by dedicated lyase enzymes.
Gene Operons Encoding Biosynthetic Enzymes and Lyases
The genes responsible for phycobilin (B1239373) biosynthesis and attachment are often organized into operons in the genomes of cyanobacteria and red algae. These operons typically include genes encoding ferredoxin-dependent bilin reductases (FDBRs) involved in the conversion of biliverdin IXα to various bilins, as well as genes for bilin lyases that catalyze the covalent attachment of the bilin to cysteine residues on the apophycobiliprotein.
For this compound, specifically, research has identified lyase-isomerase enzymes that not only attach the chromophore but also catalyze its isomerization. For instance, the proteins PecE and PecF, encoded by the phycoerythrocyanin (PEC) operon in certain cyanobacteria, have been shown to catalyze both the addition of phycocyanobilin (PCB) to apo-α-phycoerythrocyanin (PecA) and its subsequent isomerization to phycoviolobilin (this compound) nih.gov. This indicates a close genetic linkage and coordinated expression of genes involved in both chromophore modification and attachment.
Studies on the crystal structure of related E/F-type lyases, such as CpcE/F, provide insights into how these heterodimeric enzymes function and interact with bilin chromophores nih.gov. The PecE/F lyase-isomerase, which handles this compound formation, is structurally related to CpcE/F, and modeling suggests a specific motif (H87C88 in PecE/F) is critical for the isomerase activity that converts PCB to this compound nih.gov. The colocalization of these genes within operons encoding the phycobiliproteins themselves ensures the coordinated production and assembly of the light-harvesting complexes. asm.org
Regulatory Mechanisms of this compound Gene Expression (e.g., Light-Dependent Regulation)
The expression of genes involved in this compound biosynthesis and the associated phycobiliproteins is subject to sophisticated regulatory mechanisms, particularly in response to light quality and intensity. Cyanobacteria, for example, exhibit complementary chromatic adaptation, a process where the synthesis of different phycobiliproteins is adjusted to optimize light harvesting based on the available light spectrum. wikipedia.org
While specific light-dependent regulatory mechanisms solely for this compound synthesis are not as extensively documented as for the major phycobilins like phycocyanobilin and phycoerythrobilin (B231632), the genes encoding this compound-containing proteins (like phycoerythrocyanin) are part of the larger phycobilisome gene clusters. The expression of these clusters is known to be regulated by photoreceptors that sense changes in light quality. This suggests that the genetic regulation of this compound production is integrated into the broader light-harvesting adaptation strategies of the organism.
Regulatory proteins, such as those involved in the two-component regulatory systems common in cyanobacteria, likely play a role in mediating the light-dependent expression of phycobilisome genes, including those responsible for this compound biosynthesis and attachment. Changes in the red to green light ratio, for instance, can trigger signaling cascades that alter the transcription rates of genes within phycobiliprotein operons, thereby influencing the final phycobilisome composition and, consequently, the presence and abundance of chromophores like this compound.
Phylogenetic Analysis of Phycobiliproteins Bearing this compound
Phylogenetic studies of phycobiliproteins provide valuable insights into the evolutionary history of these light-harvesting complexes and the chromophores they carry, including this compound.
Evolutionary Relationships within Phycobilin Chromophores
Phycobilins, including this compound, phycocyanobilin (PCB), phycoerythrobilin (PEB), and phycourobilin (B1239017) (PUB), are all derived from biliverdin IXα. researchgate.net Their structural variations arise from differences in the enzymatic reduction and isomerization steps during their biosynthesis. Phylogenetic analysis of the enzymes involved in bilin biosynthesis, particularly the FDBRs and lyases, can shed light on the evolutionary relationships and diversification of these chromophores.
The presence of specific lyase-isomerases like PecE/F, which produce this compound from PCB, suggests that the ability to synthesize this compound evolved through modifications of existing bilin biosynthesis and attachment pathways. The evolutionary tree of phycobilin chromophores is thus intertwined with the evolution of the enzymes that catalyze their formation and modification.
Coevolutionary Patterns of Alpha and Beta Subunits in this compound-Containing Proteins
Phycobiliproteins are typically composed of alpha (α) and beta (β) subunits. nih.govoup.com These subunits associate to form monomers, which then assemble into trimers and hexamers to build the phycobilisome rods and core. nih.govoup.com The chromophores, including this compound, are covalently attached to specific cysteine residues on these subunits. asm.orgontosight.ainih.gov
Phylogenetic analyses of phycobiliprotein sequences have revealed strong coevolutionary patterns between the alpha and beta subunits. nih.govnih.gov The pattern of divergence among the alpha subfamilies is often identical to that of the beta subfamilies, suggesting that these subunits have evolved together to maintain their structural and functional integrity within the phycobilisome complex. nih.gov This coevolution is crucial for ensuring proper subunit interaction, chromophore attachment, and efficient energy transfer.
For this compound-containing proteins like phycoerythrocyanin, the coevolution of the alpha and beta subunits would be essential for correctly positioning the this compound chromophore and facilitating energy transfer within the phycobilisome. Conserved amino acid residues involved in chromophore attachment and conformation, as well as alpha-beta interactions, are often identified in these coevolutionary analyses. nih.govresearchgate.net
Diversity of this compound Occurrence Across Photosynthetic Organisms
This compound is not as universally distributed as phycocyanobilin or phycoerythrobilin. Its occurrence is more restricted, primarily found in certain cyanobacteria and cryptomonads. numberanalytics.com
In cyanobacteria, this compound is a characteristic chromophore of phycoerythrocyanin (PEC), a phycobiliprotein found in some filamentous species. PEC typically contains both phycocyanobilin and this compound, contributing to light absorption in the green-yellow region of the spectrum.
Cryptomonads, which are eukaryotic algae that acquired phycobilisomes through a secondary endosymbiosis event involving a red alga, also exhibit a diversity of phycobiliproteins and chromophores. royalsocietypublishing.orgmdpi.com While phycoerythrobilin and phycocyanobilin are also found in cryptomonads, some species contain this compound as well, contributing to their unique light-harvesting capabilities. numberanalytics.comroyalsocietypublishing.orgmdpi.com The specific combination of phycobilins in cryptomonads can vary, leading to different spectral properties of their phycobiliproteins. royalsocietypublishing.orgmdpi.com
The presence or absence of this compound in different photosynthetic organisms is likely linked to their evolutionary history and adaptation to specific light environments. Organisms living in habitats where green light is more prevalent may benefit from the presence of this compound-containing proteins that can efficiently capture this wavelength range.
Below is a table summarizing the occurrence of this compound in different groups:
| Organism Group | This compound Occurrence | Associated Phycobiliprotein | Notes |
| Cyanobacteria | Present in some species | Phycoerythrocyanin (PEC) | Often found alongside Phycocyanobilin. |
| Red Algae (Rhodophyta) | Generally absent | - | Primarily contain Phycoerythrobilin, Phycocyanobilin, and Phycourobilin. |
| Cryptomonads | Present in some species | Various Phycobiliproteins | Part of a diverse set of phycobilins in these eukaryotes. |
| Glaucophytes | Generally absent | - | Primarily contain Phycocyanobilin. |
This distribution highlights the specific ecological niches and evolutionary trajectories where the incorporation of this compound into the light-harvesting apparatus has provided a selective advantage.
Distribution in Cyanobacteria, Red Algae, and Cryptomonads
This compound (PVB), also known as phycoviolobilin, exhibits a more restricted distribution compared to other major phycobilins such as phycocyanobilin and phycoerythrobilin. wikipedia.org While phycobiliproteins are broadly found in cyanobacteria, red algae (Rhodophyta), cryptomonads (Cryptophyta), and glaucophytes, the presence of specific phycobilins can vary among these groups and even between species. wikipedia.orgnih.govnih.govchemeurope.commdpi.com
This compound is primarily found in cryptomonads. numberanalytics.com In contrast, phycocyanobilin is present in cyanobacteria, red algae, glaucophytes, and some cryptomonads, while phycoerythrobilin and phycourobilin are found in cyanobacteria and red algae. numberanalytics.com
Phycobiliproteins are classified into three main types based on their spectral properties: allophycocyanin (APC), phycocyanin (PC), and phycoerythrin (PE). nih.govnih.govmdpi.comresearchgate.net These phycobiliproteins contain different combinations of phycobilin chromophores. For instance, phycoerythrocyanin (PEC), found in some cyanobacteria, contains phycocyanobilin and this compound. wikipedia.org
The distribution of phycobiliproteins and their constituent phycobilins reflects the evolutionary history and light-harvesting strategies of these organisms. Organisms inhabiting different light environments have evolved to synthesize phycobilins that efficiently capture the available wavelengths. wikipedia.orgchemeurope.com
Species-Specific Variations in this compound Content and Function
The specific composition and arrangement of phycobiliproteins and their associated phycobilins, including this compound, can vary significantly between species. This variation leads to differences in the light absorption spectra and energy transfer pathways within the phycobilisomes. bionity.comwikipedia.org
While this compound is noted as being present in cryptomonads, the exact species-specific variations in its content and the precise details of its function within the phycobilisomes of different cryptomonad species require further detailed research. numberanalytics.com The spectral properties of a given phycobilin are influenced by its protein environment, contributing to the specific light-harvesting capabilities of different organisms. bionity.comwikipedia.org
Research on phycobiliproteins has often focused on the more abundant phycocyanin and phycoerythrin due to their widespread distribution and applications. researchgate.netencyclopedia.pub However, studies investigating novel chromophore types in cryptomonad phycobiliproteins highlight the ongoing discovery of variations in phycobilin composition. encyclopedia.pub
Understanding the species-specific variations in this compound content and its precise functional contribution in different organisms is crucial for a complete picture of light harvesting diversity in these photosynthetic groups.
Vi. Advanced Analytical and Methodological Approaches in Phycobiliviolin Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to understanding the interaction of phycobiliviolin with light and its function as a light-harvesting chromophore. Various spectroscopic methods offer distinct perspectives on its properties and dynamics.
Absorption and Fluorescence Emission Spectroscopy for Energy Transfer Studies
Absorption and fluorescence emission spectroscopy are crucial for characterizing the light capture and emission capabilities of this compound, particularly in the context of energy transfer within phycobilisomes. Phycobilisomes exhibit highly efficient light absorption and energy transfer, attributed to their organized assembly of phycobiliproteins containing various pigments, including this compound. nih.govmdpi.com The energy transfer in phycobilisomes follows a specific order, typically from pigments absorbing at shorter wavelengths (higher energy) to those absorbing at longer wavelengths (lower energy). nih.govmdpi.com While this compound's specific absorption maximum can vary depending on its protein environment, it is generally considered a phycobilin (B1239373) with intermediate energy relative to phycoerythrobilin (B231632) (higher energy) and phycocyanobilin/allophycocyanin (lower energy). nih.gov
Fluorescence emission spectroscopy reveals how absorbed energy is re-emitted as light. In phycobilisomes, excitation energy absorbed by higher-energy chromophores is transferred to lower-energy chromophores, culminating in emission from the terminal emitters, typically allophycocyanin B or Lcm, which transfer energy to the photosynthetic reaction centers. nih.govnih.gov By exciting at wavelengths absorbed by this compound and observing the resulting fluorescence emission spectra, researchers can infer energy transfer pathways and efficiencies. Changes in fluorescence spectra, such as the rise of acceptor fluorescence concurrently with the decay of donor fluorescence, are direct indicators of energy transfer. spectroscopyonline.com
Low-Temperature Absorption and Circular Dichroism Spectroscopy
Low-temperature absorption spectroscopy provides sharper spectral features compared to room temperature, allowing for better resolution of individual chromophore contributions within complex protein structures like phycobilisomes. This technique has been used to identify the presence and absorption characteristics of this compound within phycobilisomes, revealing an absorption maximum around 590 nm in Spirulina platensis. nih.gov This enhanced resolution at low temperatures helps in distinguishing the spectral signatures of different phycobilins and understanding their interactions within the protein environment.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgjascoinc.comlibretexts.org Phycobilins, including this compound, are inherently chiral due to their structure and their covalent attachment to chiral protein environments. CD spectroscopy is a valuable tool for studying the conformation of phycobiliproteins and the spatial arrangement of their associated phycobilin chromophores. jascoinc.com Changes in the CD spectrum can indicate alterations in the protein structure or the local environment around the chromophore. nih.gov For this compound, CD spectroscopy can provide information about its conformation and how it is influenced by the protein pocket it resides in. Studies on phycocyanin subparticles using CD spectroscopy have indicated the association of a this compound-type chromophore with specific protein fractions. nih.gov
Time-Resolved Fluorescence Spectroscopy for Dynamics Studies
Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for investigating the dynamics of excitation energy transfer (EET) in photosynthetic systems like phycobilisomes. mdpi.comspectroscopyonline.comjfallen.org By measuring the fluorescence decay over time after excitation with a short pulse of light, TRFS allows researchers to determine the rates and pathways of energy transfer between different chromophores. mdpi.comspectroscopyonline.com The technique can resolve different kinetic components corresponding to energy transfer steps and fluorescence lifetimes of individual or interacting chromophores. mdpi.comspectroscopyonline.comnih.gov
TRFS studies on phycobilisomes have provided detailed insights into the ultrafast energy transfer processes. For example, studies on Thermosynechococcus vulcanus and Synechocystis sp. PCC 6803 have identified multiple time components ranging from picoseconds to nanoseconds, representing EET within phycocyanin rods, from rods to the allophycocyanin core, and the fluorescence lifetime of terminal emitters. mdpi.com While specific data solely focused on this compound dynamics within these complex systems is less commonly isolated in general searches, TRFS applied to this compound-containing phycobiliproteins or phycobilisomes can reveal the timescale of energy transfer originating from or involving the this compound chromophore. The deconvolution of fluorescence decay curves at different emission wavelengths allows for the estimation of energy transfer components and the construction of fluorescence decay-associated spectra (FDAS), which can help in assigning kinetic components to specific chromophores or energy transfer steps. mdpi.comspectroscopyonline.com
Data from TRFS studies often involve multi-exponential fits to fluorescence decay curves, yielding lifetimes and amplitudes associated with different energy transfer processes.
| Organism | Energy Transfer Step | Time Component (ps) |
| Thermosynechococcus vulcanus | PC rod to APC core | 80 mdpi.com |
| Thermosynechococcus vulcanus | PC612 to APC core | 10 mdpi.com |
| Synechocystis sp. PCC 6803 | PC rod to APC core | 115 mdpi.com |
| Synechocystis sp. PCC 6803 | PC rod EET | 9 mdpi.com |
| Synechocystis sp. PCC 6803 | Terminal emitter lifetime | 1680 mdpi.com |
Note: While these data pertain to energy transfer within phycobilisomes involving phycocyanin and allophycocyanin, similar time-resolved approaches are applicable to study the dynamics involving this compound when it is a component of these complexes.
Chromatographic and Electrophoretic Separations
Separation techniques are essential for isolating and analyzing this compound and the phycobiliproteins it is attached to, allowing for detailed characterization.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of phycobiliproteins and their constituent phycobilins. HPLC allows for the separation of different phycobiliprotein types (e.g., phycoerythrin, phycocyanin, allophycocyanin) and their subunits based on properties such as size, charge, or hydrophobicity, depending on the stationary phase and mobile phase used. unt.edu Given that this compound is covalently linked to specific protein subunits, HPLC can be used to purify this compound-containing proteins or to release and analyze the phycobilin itself after protein digestion.
HPLC coupled with detectors such as UV-Vis photodiode array (PDA) detectors and spectrofluorometric detectors is particularly useful for analyzing colored and fluorescent compounds like phycobilins. unt.edu The distinct absorption and fluorescence properties of different phycobilins, including this compound, enable their detection and quantification in complex mixtures. unt.edu Chromatograms obtained from HPLC provide information on the purity of samples and the relative abundance of different components.
Capillary Electrophoresis and SDS-PAGE for Protein Subunit Characterization
Capillary Electrophoresis (CE) and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are powerful techniques for separating and characterizing proteins and their subunits, including the phycobiliproteins that carry this compound.
SDS-PAGE separates proteins primarily based on their molecular weight. This is useful for determining the subunit composition of purified phycobiliproteins and confirming the presence of subunits to which this compound is known to be attached. Studies have shown that this compound-type chromophores can be associated with specific subunits, such as the alpha subunit of phycocyanin in Spirulina platensis, as revealed through analysis of separated subunits. nih.gov
Capillary Electrophoresis (CE) separates components based on their charge-to-size ratio in a capillary tube under an applied electric field. CE, especially when coupled with laser-induced fluorescence (LIF) detection, offers high sensitivity and efficiency for the analysis of fluorescent molecules like phycobiliproteins. nih.govnih.govresearchgate.netresearchgate.net The high quantum yields of phycobiliproteins, stemming from their phycobilin chromophores, make them well-suited for LIF detection. nih.gov CE has been successfully applied to the separation and quantitation of major phycobiliprotein types. nih.govnih.govresearchgate.net While separating intact phycobiliproteins, CE can help in identifying and quantifying the proteins that contain this compound. The use of buffer additives like SDS can influence the separation of phycobiliproteins in CE. nih.govresearchgate.net
| Technique | Principle of Separation | Application in this compound Research |
| SDS-PAGE | Molecular Weight | Determining subunit composition of this compound-containing proteins. |
| CE (with LIF) | Charge-to-Size Ratio | Separating and quantifying phycobiliproteins; high-sensitivity detection. |
These chromatographic and electrophoretic methods are indispensable for isolating, purifying, and characterizing the protein carriers of this compound, enabling further detailed spectroscopic and structural studies.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) plays a crucial role in the characterization of this compound and its associated proteins. It allows for the determination of molecular masses, identification of chromophore attachment sites, and analysis of protein composition.
LC-MS/MS for Chromophore and Peptide Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used to identify both the phycobilin chromophores and the peptides of the phycobiliproteins to which they are attached. In this approach, proteins are typically digested into smaller peptides, and these peptides, along with any attached chromophores, are separated by liquid chromatography before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) then fragments the ions, providing data that can be used to determine the amino acid sequence of the peptides and identify the covalently bound chromophores.
Studies utilizing matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry have been employed for protein and tryptic peptide analyses to confirm the identity of phycobiliprotein subunits, including those that would carry this compound. nih.govasm.org For instance, MALDI-TOF MS analysis of tryptic peptides from protein bands has yielded peptides whose masses matched predicted tryptic peptides from known protein sequences. asm.org This approach is essential for confirming the presence of specific phycobiliprotein subunits involved in binding PVB. The chromophore moiety, being loosely bound to the cysteine residue, can be readily detached during fragmentation in LC-MS/MS experiments, allowing for the determination of the bilin molecule's mass. uu.nl
Top-Down Mass Spectrometry for Heterogeneity Analysis
Top-down mass spectrometry involves the analysis of intact proteins or large protein complexes without prior digestion. This technique is particularly valuable for studying protein heterogeneity, including variations in post-translational modifications and the presence of different chromoforms (proteins with varying numbers or types of attached chromophores).
Top-down MS has been used to unravel the molecular heterogeneity within phycobiliproteins like B-phycoerythrin, which can harbor multiple isobaric chromophores such as PEB and PUB. researchgate.netuu.nl This method allows for the characterization of distinct protein chains and the identification of the different chromophores they carry, providing insights into the complexity of phycobilisome assembly and the role of specific subunits in energy transfer. researchgate.netuu.nl By analyzing intact proteoforms, top-down MS can reveal the dominant factors contributing to mass heterogeneity within phycobiliprotein assemblies, such as the variations in linker subunits and the attached chromophores. uu.nl
Genetic Engineering and Molecular Biology Techniques
Genetic engineering and molecular biology techniques are indispensable for investigating the biosynthesis of this compound and manipulating the pathways involved.
Gene Cloning, Mutagenesis, and Heterologous Expression for Pathway Manipulation
Gene cloning allows for the isolation and amplification of specific genes involved in phycobilin biosynthesis and phycobiliprotein assembly. bio-rad.com Mutagenesis enables targeted alterations to these genes to study the function of specific enzymes or protein residues. Heterologous expression involves introducing these genes into a different host organism, such as Escherichia coli, to reconstitute and study the biosynthetic pathway in a controlled environment. nih.govnih.govpnas.orggoogle.com
The entire pathway for the biosynthesis of this compound-bearing proteins has been reconstituted in E. coli. nih.govasm.orgnih.gov This involves expressing cyanobacterial genes encoding enzymes for the conversion of heme to 3Z-phycocyanobilin (a precursor of this compound), such as heme oxygenase 1 (hox1) and 3Z-phycocyanobilin:ferredoxin oxidoreductase (pcyA). nih.govasm.orgnih.govpnas.org Additionally, genes for the apo-phycobiliprotein subunit (e.g., pecA for phycoerythrocyanin α subunit) and the lyase/isomerase enzymes responsible for the covalent attachment and isomerization of the bilin to the apoprotein (e.g., pecE and pecF) are expressed. nih.govasm.orgnih.gov This heterologous expression system allows for the production of holo-phycobiliproteins with spectroscopic properties similar to those found in native organisms and facilitates the analysis of the efficiency and specificity of bilin attachment. nih.govnih.govpnas.orgasm.org Site-directed mutagenesis can be used to investigate the role of specific cysteine residues in chromophore binding. bio-rad.comresearchgate.net
Reporter Gene Systems for Biosynthesis Regulation Studies
Reporter gene systems can be employed to study the regulation of phycobilin biosynthesis genes. In this approach, the promoter region of a gene of interest is fused to a reporter gene (e.g., encoding a fluorescent protein or an enzyme that produces a detectable product). The expression level of the reporter gene then reflects the activity of the promoter, providing insights into how the biosynthesis of phycobilins, including this compound, is regulated under different conditions.
Recombinant cells producing fluorescent phycobiliproteins can be used in reporter assays. google.com These reporter cells can be engineered to conditionally express a heterologous, fluorescent phycobiliprotein domain, allowing for the study of factors influencing their production. google.com This approach can be particularly useful for understanding the environmental or genetic factors that regulate the expression of genes involved in the this compound biosynthetic pathway.
Microscopy and Imaging Techniques for Cellular Localization
Microscopy and imaging techniques are essential for determining the cellular localization of this compound-containing phycobiliproteins. Since phycobiliproteins are highly fluorescent due to their attached phycobilin chromophores, fluorescence microscopy is a key tool in these studies. nih.govresearchgate.net
Fluorescence microscopy can be used to visualize the distribution of fluorescent phycobiliproteins within cells. nih.gov Studies have used fluorescence microscopy to show the subcellular localization of holo-phycobiliprotein subunits, observing their presence in inclusion bodies or distributed throughout the cytoplasm in heterologous expression systems. nih.gov This allows researchers to understand where this compound-containing proteins are assembled or accumulate within the cellular environment. Techniques like total internal reflection fluorescence microscopy (TIRFM) can also be used to detect single molecules of fluorescent phycobiliprotein subunits, providing high-resolution localization information. unt.edu Electron microscopy can visualize the supramolecular arrangement of phycobilisomes on the thylakoid membranes. researchgate.net
Compound Names and PubChem CIDs
Immunofluorescence and Confocal Microscopy in this compound Context
Immunofluorescence and confocal microscopy are powerful imaging techniques used to visualize the distribution and localization of specific molecules within cells and tissues evidentscientific.comfluorofinder.com. Phycobiliproteins, including those containing this compound, are widely used as fluorescent labels in immunofluorescence applications due to their exceptional brightness and spectral characteristics mdpi.comsetabiomedicals.comnih.gov. Their intense emission in the red and far-red regions can help reduce interference from cellular autofluorescence mdpi.com.
In immunofluorescence, antibodies conjugated to phycobiliproteins are used to target specific antigens. The high fluorescence yield of phycobiliproteins allows for sensitive detection of these targets setabiomedicals.comresearchgate.net. Confocal microscopy, with its ability to control depth of field and optical sectioning, is particularly well-suited for imaging samples labeled with phycobiliproteins, enabling detailed 2D and 3D visualization of cellular structures and protein localization evidentscientific.comalga.cz.
Phycobiliproteins like B-phycoerythrin (B-PE), R-phycoerythrin (R-PE), and Allophycocyanin (APC) are commonly used in confocal microscopy and immunofluorescence fluorofinder.comevidentscientific.comthermofisher.com. While this compound is a component of phycoerythrocyanin (PEC), which is less commonly used as a commercial fluorescent label compared to PE or APC, the principles of using phycobiliproteins in these techniques are applicable. The covalent linkage of phycobilins to the protein backbone protects the chromophores, contributing to stable fluorescence that is less susceptible to quenching by external factors thermofisher.com.
Research findings demonstrate the utility of phycobiliproteins in various fluorescence-based techniques, including immunofluorescence and microscopy researchgate.netifremer.fr. Their use allows for multi-color analysis when combined with other fluorophores, leveraging their relatively narrow excitation and emission bands mdpi.com.
Single-Molecule Detection Approaches for Phycobiliproteins
Single-molecule detection (SMD) techniques provide the ability to observe and characterize the properties of individual molecules, offering insights that are often obscured in ensemble measurements nih.govtaylorfrancis.com. Phycobiliproteins, with their high fluorescence intensity originating from multiple phycobilin chromophores, were among the first molecules to be studied at the single-molecule level using laser-induced fluorescence nih.govtaylorfrancis.com.
SMD of phycobiliproteins allows researchers to investigate molecular properties such as fluorescence intensity, lifetime, and emission spectra of individual protein complexes nih.govpnas.org. This approach can reveal heterogeneity within a population of molecules that would not be apparent in bulk measurements researchgate.netnih.gov. Studies using single-molecule spectroscopy on phycobiliproteins like allophycocyanin (APC) have provided detailed information about energy transfer pathways and the photophysical behavior of individual chromophores within the protein structure kuleuven.benih.gov.
Techniques such as the Anti-Brownian Electrokinetic (ABEL) trap have been employed to counteract Brownian motion, enabling long-timescale observation and characterization of single phycobiliprotein monomers in free solution pnas.org. These studies can directly measure the photophysical states of individual chromophores, such as phycocyanobilin (PCB), which is structurally related to this compound, within their native protein environment pnas.org.
Research using SMD has investigated phenomena like photobleaching and saturation irradiance of phycobiliproteins, providing crucial information for optimizing their use as fluorescent probes nih.gov. The ability to study individual molecules allows for a deeper understanding of the complex energy transfer dynamics within phycobiliproteins and phycobilisomes, including the behavior of specific chromophores like this compound in its protein context researchgate.netkuleuven.be.
Data from single-molecule studies can reveal distinct photophysical states and dynamic heterogeneities that are critical for understanding the function of these light-harvesting complexes researchgate.netpnas.org. For example, single-molecule measurements have shown that phycobiliproteins can exhibit enhanced fluorescence intensity and decreased lifetime when assembled on silver nanostructured surfaces, highlighting the impact of the local environment on their photophysical properties nih.gov.
Here is a conceptual representation of data that might be obtained from single-molecule fluorescence spectroscopy of phycobiliproteins, illustrating the heterogeneity in fluorescence lifetimes observed at the single-molecule level compared to the ensemble average.
| Measurement Type | Average Fluorescence Lifetime (ns) | Observed Lifetime Range (ns) | Notes |
| Ensemble | 1.8 - 2.2 | N/A | Average over many molecules |
| Single Molecule | Varies per molecule | 0.1 - 3.0 | Reveals population heterogeneity |
These advanced techniques, including immunofluorescence, confocal microscopy, and single-molecule detection, are indispensable tools for elucidating the structural organization, energy transfer mechanisms, and dynamic behavior of phycobiliproteins and their constituent phycobilins, such as this compound, at high resolution and sensitivity.
Vii. Biotechnological and Bio Inspired Research Perspectives of Phycobiliviolin
Phycobiliviolin-Containing Proteins as Research Tools
The primary application of this compound in research is through its association with phycoerythrocyanin. The presence of this compound, in conjunction with phycocyanobilin in the β-subunit, endows PEC with a distinct absorption maximum around 575 nm and a fluorescence emission peak at approximately 635 nm. wikipedia.org This inherent fluorescence is the foundation for its use in several molecular and cellular research techniques.
Phycobiliproteins containing this compound, namely phycoerythrocyanin, are valuable as fluorescent probes. nih.govmdpi.com Their high extinction coefficients and quantum yields make them exceptionally bright, enabling the detection of low-abundance targets. frontiersin.org These protein-based probes can be conjugated to various biomolecules, such as antibodies and streptavidin, to specifically label and visualize cellular components and processes. frontiersin.org The development of recombinant phycobiliproteins offers a pathway to engineer novel fluorescent probes with tailored properties. nih.gov
Table 1: Spectral Properties of Phycoerythrocyanin (Containing this compound)
| Property | Wavelength (nm) |
|---|---|
| Absorption Maximum | ~575 |
| Fluorescence Emission Maximum | ~635 |
Data sourced from multiple scientific publications. wikipedia.org
The strong fluorescence of this compound-containing proteins is highly advantageous in applications such as flow cytometry and fluorescent immunoassays. nih.govresearchgate.netnih.gov In flow cytometry, cells labeled with phycoerythrocyanin-conjugated antibodies can be identified and quantified based on their fluorescence emission. researchgate.net The significant Stokes shift of these probes, the difference between the absorption and emission maxima, helps to minimize background interference and enhance detection sensitivity. mdpi.com Similarly, in fluorescent immunoassays, the intense signal from these probes allows for the sensitive detection of antigens or antibodies. nih.gov
While less common than other phycobiliproteins like phycocyanin and phycoerythrin, the inherent color of this compound-containing proteins makes them potentially useful as natural, visible markers in electrophoretic techniques such as SDS-PAGE and isoelectric focusing. quora.com Their protein nature allows them to migrate according to their molecular weight or isoelectric point, providing a visual indication of the separation process without the need for staining.
Bio-Inspired Systems and Materials Research
The highly efficient light-harvesting and energy transfer mechanisms of phycobilisomes, which house this compound-containing proteins, offer valuable insights for the design of artificial systems for energy conversion and optoelectronics.
The arrangement of different phycobilins, including this compound, within the phycobilisome structure provides a blueprint for designing artificial light-harvesting systems. nih.gov this compound absorbs light at a specific wavelength and efficiently transfers the energy to other chromophores within the complex, ultimately funneling it to the photosynthetic reaction center. vedantu.comck12.org This cascade of energy transfer is a key design principle that researchers aim to replicate in synthetic systems to improve the efficiency of light capture and directional energy flow. researchgate.netnih.gov The specific role of this compound is to capture light in the green-yellow part of the spectrum, a region where chlorophyll (B73375) absorption is weak. smolecule.com
The unique photophysical properties of this compound and the proteins that contain it have led to their exploration in the development of novel optoelectronic devices and for solar energy conversion. researchgate.net The potential to incorporate these natural pigments into dye-sensitized solar cells is an area of active research. researchgate.net The ability of this compound to absorb light and participate in efficient energy transfer makes it a candidate for enhancing the light-harvesting capabilities of artificial photosynthetic systems. aip.orgyoutube.comyoutube.com Bio-inspired approaches that mimic the structure and function of natural photosynthetic complexes are being investigated to create more efficient and sustainable energy technologies. nih.govnih.gov
Strategies for Enhanced Phycobiliprotein Production in Engineered Systems
The commercial viability of this compound-based applications is largely dependent on the efficient and scalable production of the corresponding phycobiliproteins. To this end, researchers are exploring various strategies to improve yields in engineered systems, ranging from the optimization of microbial cultivation to advanced metabolic engineering techniques.
The production of phycobiliproteins, including those containing this compound, is intrinsically linked to the growth and metabolic state of the producing microorganisms, primarily cyanobacteria. Consequently, the optimization of culture conditions is a primary strategy for enhancing yields. Key parameters that are manipulated include light intensity and quality, temperature, pH, and nutrient availability. For instance, specific light wavelengths can influence the biosynthesis of particular phycobiliproteins, a phenomenon known as complementary chromatic adaptation. nih.gov
The design of bioreactor systems also plays a crucial role in maximizing biomass and, consequently, phycobiliprotein production. Different types of photobioreactors, such as open ponds and closed systems (e.g., tubular, flat-panel, and column bioreactors), offer varying degrees of control over culture parameters. Closed bioreactors, while more expensive to operate, allow for the precise control of light, temperature, and nutrient levels, minimizing contamination and leading to higher and more consistent yields of phycobiliproteins.
| Nutrient Availability | Nitrogen, phosphorus, and other micronutrients are essential for cell growth and pigment synthesis. | Nutrient ratios are optimized based on the specific requirements of the producing organism. |
Metabolic engineering offers a powerful approach to rationally design microbial strains for the overproduction of desired compounds, including this compound-associated phycobiliproteins. This involves the targeted modification of cellular metabolic pathways to channel more precursors towards the biosynthesis of the target molecule.
The biosynthesis of this compound begins with the ubiquitous precursor heme. researchgate.net A series of enzymatic reactions convert heme into biliverdin (B22007) IXα, which is then further modified to produce various phycobilins. researchgate.net The formation of this compound from its precursor, phycocyanobilin, is catalyzed by a specific lyase-isomerase. nih.gov
Metabolic engineering strategies to enhance this compound production could involve:
Overexpression of key biosynthetic enzymes: Increasing the cellular levels of enzymes such as heme oxygenase and the specific this compound synthase could drive the metabolic flux towards the desired product. nih.govnih.gov
Downregulation of competing pathways: Reducing the expression of enzymes that divert precursors away from the phycobilin (B1239373) pathway could increase the availability of substrates for this compound synthesis.
Heterologous expression: Introducing the this compound biosynthetic pathway into a robust and fast-growing host organism, such as Escherichia coli, could enable more controlled and efficient production. nih.govnih.gov
Future Directions in this compound-Related Academic Research
While significant strides have been made in understanding phycobiliproteins in general, research specifically focused on this compound is still in its nascent stages. Future academic research is poised to delve deeper into the unique aspects of this chromophore, from discovering new proteins that utilize it to elucidating its precise biological roles.
The known diversity of this compound-containing proteins is currently limited. A key area of future research will be the exploration of diverse cyanobacterial species, particularly those from unique and extreme environments, to identify novel phycobiliproteins that incorporate this compound. nih.gov The discovery of new proteins with potentially unique spectral properties could open up new avenues for biotechnological applications. Techniques such as genome mining and proteomics will be instrumental in identifying the genes encoding these novel proteins and their associated biosynthetic enzymes.
Phycobilisomes, the light-harvesting complexes where phycobiliproteins reside, are known to undergo changes in response to various environmental stresses, such as high light, nutrient limitation, and temperature fluctuations. nih.govresearchgate.net The specific role of this compound in these stress responses is not yet well understood. Future research will likely focus on elucidating how the presence of this compound in phycobiliproteins influences the stability and function of the phycobilisome under different environmental conditions. This could involve creating mutant strains of cyanobacteria that are unable to synthesize this compound and comparing their stress tolerance to wild-type strains. nih.gov
The application of integrative "omics" approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for gaining a holistic understanding of this compound biosynthesis and its regulation. nih.govnih.gov By simultaneously analyzing changes in genes, transcripts, proteins, and metabolites under different conditions, researchers can construct detailed models of the metabolic networks involved in this compound production. nih.govarxiv.org This systems-level understanding will be invaluable for identifying new targets for metabolic engineering and for unraveling the complex regulatory mechanisms that govern the expression of this compound-associated genes in response to environmental cues.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Heme |
| Biliverdin IXα |
| Phycocyanobilin |
| Phycoerythrobilin (B231632) |
| Phycourobilin (B1239017) |
| Phytochromobilin |
| Chlorophyll |
| Carotenoids |
| Zeaxanthin |
| Astaxanthin |
| β-carotene |
| Fucoxanthin |
| Antheraxanthin |
| Violaxanthin |
| Neoxanthin |
| Diadinoxanthin |
| Diatoxanthin |
| Anthocyanins |
| Delphinidin 3-sambubioside |
| Peonidin 3-galactoside |
| Betalains |
| Saxitoxin |
| Cylindrospermopsins |
| Microcystins |
| Nodularin |
| Anatoxin-a |
| Homoanatoxin-a |
| Aphantoxin |
| Lyngbyatoxin |
| Aplysiatoxin |
| Debromoaplysiatoxin |
| Okadaic acid |
| Dinophysistoxin |
| Pectenotoxin |
| Yessotoxin |
| Azaspiracid |
| Brevetoxin |
| Ciguatoxin |
| Maitotoxin |
| Palytoxin |
| Domoic acid |
| Kainic acid |
| 5-aminolevulinic acid |
| Uroporphyrinogen III |
| Coproporphyrinogen III |
| Protoporphyrinogen IX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
